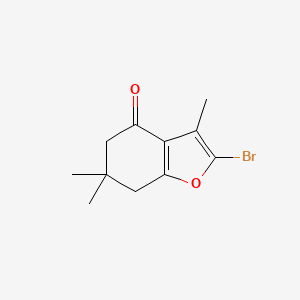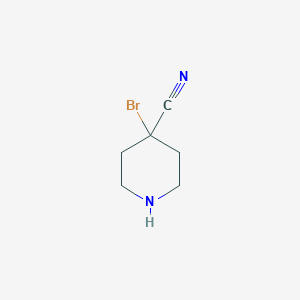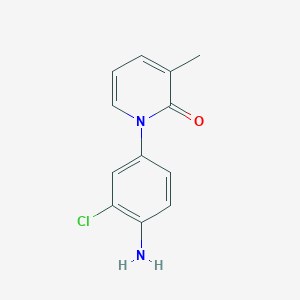
1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one is a chemical compound with a unique structure that combines an amino group, a chlorine atom, and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one typically involves the reaction of 4-amino-3-chlorophenol with a suitable pyridinone precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-chlorophenol: Shares the amino and chlorine groups but lacks the pyridinone ring.
2-Amino-4-chlorobenzyl alcohol: Contains similar functional groups but differs in the overall structure.
4-Amino-3-chlorophenyl thiocyanate: Similar in structure but with a thiocyanate group instead of the pyridinone ring.
Uniqueness
1-(4-Amino-3-chlorophenyl)-3-methylpyridin-2(1H)-one is unique due to the presence of the pyridinone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-(4-amino-3-chlorophenyl)-3-methylpyridin-2-one |
InChI |
InChI=1S/C12H11ClN2O/c1-8-3-2-6-15(12(8)16)9-4-5-11(14)10(13)7-9/h2-7H,14H2,1H3 |
InChI Key |
CMUHFIHVNHUMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN(C1=O)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


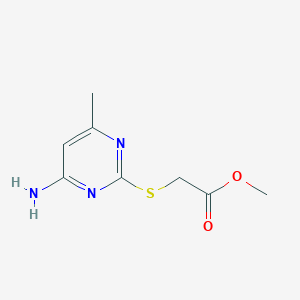
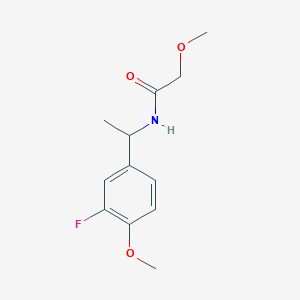





![N-(2-(cyclohex-1-en-1-yl)ethyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B14901884.png)
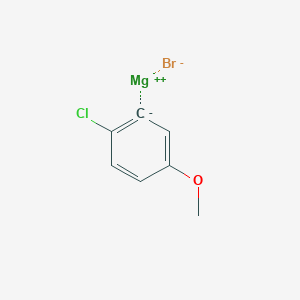
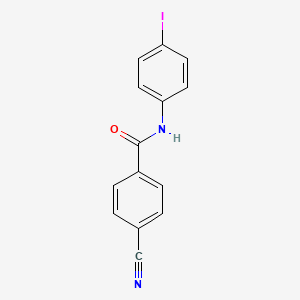
![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)
